molecular formula C6H15Cl2N3O2S B1598093 L-Thiocitrulline dihydrochloride CAS No. 212051-53-1

L-Thiocitrulline dihydrochloride

Cat. No.: B1598093
CAS No.: 212051-53-1
M. Wt: 264.17 g/mol
InChI Key: JZZQYCYVKMVMJU-FHNDMYTFSA-N
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Description

L-Thiocitrulline dihydrochloride is a potent stereospecific inhibitor of all three isoforms of rat nitric oxide synthase (NOS), namely NOS1, NOS2, and NOS3. It has greater inhibitory activity on NOS1 (neuronal NOS) compared to NOS2 (inducible NOS) and NOS3 (endothelial NOS) . This compound is primarily used in scientific research to study the role of nitric oxide in various physiological and pathological processes.

Preparation Methods

The synthesis of L-Thiocitrulline dihydrochloride involves several steps, starting from L-citrulline. The thiolation process introduces a sulfur atom into the molecule, converting L-citrulline to L-Thiocitrulline. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

L-Thiocitrulline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the conditions.

    Reduction: The thiol group can be reduced to a thiolate anion under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

L-Thiocitrulline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

L-Thiocitrulline dihydrochloride exerts its effects by competitively inhibiting the binding of L-arginine to nitric oxide synthase. This inhibition prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of nitric oxide. The molecular targets of this compound are the active sites of NOS1, NOS2, and NOS3. The pathways involved include the nitric oxide signaling pathway, which plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

L-Thiocitrulline dihydrochloride is unique due to its high specificity and potency as a nitric oxide synthase inhibitor. Similar compounds include:

Properties

IUPAC Name

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S.2ClH/c7-4(5(10)11)2-1-3-9-6(8)12;;/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQYCYVKMVMJU-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=S)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=S)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370113
Record name L-Thiocitrulline, Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212051-53-1
Record name L-Thiocitrulline, Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Thiocitrulline dihydrochloride
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L-Thiocitrulline dihydrochloride
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L-Thiocitrulline dihydrochloride
Reactant of Route 5
L-Thiocitrulline dihydrochloride
Reactant of Route 6
L-Thiocitrulline dihydrochloride

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